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Introduction
Cell migration and invasion are fundamental biological processes crucial in physiological

events such as embryonic development, tissue regeneration, and immune responses.

However, these processes are also hallmarks of pathological conditions, most notably cancer

metastasis. The ability to accurately quantify cell migration and invasion is therefore essential

for basic research and the development of novel therapeutic strategies. Fluorescein-CM2, a

derivative of fluorescein, is a valuable tool for these studies. Its utility lies in its ability to

fluorescently label living cells for extended periods with minimal cytotoxicity, allowing for the

tracking of cell movement in various assays.

Fluorescein-CM2, also commonly known as CellTracker™ Green CMFDA (5-

chloromethylfluorescein diacetate), is a cell-permeant dye. It freely diffuses across the cell

membrane into the cytoplasm. Once inside the cell, intracellular esterases cleave the acetate

groups, rendering the molecule fluorescent. The reactive chloromethyl group then forms a

covalent bond with thiol-containing components, primarily glutathione and proteins, via a

glutathione S-transferase-mediated reaction.[1] This process ensures that the fluorescent

probe is well-retained within the cell for long durations, even through several cell divisions, and

is not transferred to adjacent cells in a population.[2][3]

This document provides detailed application notes and protocols for utilizing Fluorescein-CM2
in cell migration and invasion assays, accompanied by quantitative data summaries and visual
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diagrams of experimental workflows and relevant signaling pathways.

Data Presentation
The following tables summarize quantitative data from representative cell migration and

invasion experiments. These examples illustrate how data can be presented to compare the

effects of different treatments or conditions.

Table 1: Quantitative Analysis of Cell Migration using a Transwell Assay

Cell Line
Chemoattracta
nt

Treatment
Mean Number
of Migrated
Cells (± SD)

Fold Change
vs. Control

MDA-MB-231 10% FBS Vehicle Control 250 ± 25 1.0

MDA-MB-231 10% FBS
Inhibitor X (10

µM)
75 ± 10 0.3

HT-1080 10% FBS Vehicle Control 400 ± 30 1.0

HT-1080 10% FBS Inhibitor Y (5 µM) 150 ± 20 0.375

Note: Data is hypothetical and for illustrative purposes.

Table 2: Quantitative Analysis of Cell Invasion using a Matrigel Invasion Assay

Cell Line
Chemoattracta
nt

Treatment

Mean
Fluorescence
Intensity (RFU
± SD)

% Invasion vs.
Control

PC-3 10% FBS Vehicle Control 8500 ± 700 100%

PC-3 10% FBS Drug Z (20 µM) 3400 ± 450 40%

U-87 MG 10% FBS Vehicle Control 12000 ± 1100 100%

U-87 MG 10% FBS Drug W (15 µM) 6000 ± 800 50%
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Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols
Protocol 1: Cell Labeling with Fluorescein-CM2 (CMFDA)
This protocol describes the general procedure for labeling adherent or suspension cells with

Fluorescein-CM2.

Materials:

Fluorescein-CM2 (CMFDA) dye

Anhydrous Dimethyl Sulfoxide (DMSO)

Serum-free cell culture medium

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Cells of interest

Procedure:

Preparation of Stock Solution: Prepare a 10 mM stock solution of Fluorescein-CM2 in

anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

Preparation of Working Solution: Immediately before use, dilute the 10 mM stock solution to

a final working concentration of 0.5-25 µM in serum-free medium.[2] The optimal

concentration should be determined empirically for each cell type and application. For long-

term studies, a higher concentration (5-25 µM) may be necessary.[2]

Cell Preparation:

Adherent Cells: Grow cells to 70-80% confluency. Wash the cells once with pre-warmed

PBS.
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Suspension Cells: Harvest cells by centrifugation and wash once with pre-warmed PBS.

Resuspend the cell pellet in serum-free medium.

Cell Staining:

Adherent Cells: Remove the PBS and add the pre-warmed Fluorescein-CM2 working

solution to cover the cell monolayer.

Suspension Cells: Resuspend the cell pellet in the pre-warmed Fluorescein-CM2 working

solution.

Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.

Washing:

Adherent Cells: Remove the loading solution and wash the cells twice with pre-warmed,

serum-free medium. After the final wash, add fresh, pre-warmed complete medium.

Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and

resuspend the cells in fresh, pre-warmed complete medium.

Post-Staining Incubation: Incubate the cells for at least 30 minutes to allow for complete

modification of the dye.

Proceed to Assay: The Fluorescein-CM2 labeled cells are now ready for use in migration or

invasion assays.

Protocol 2: Cell Migration Assay (Transwell/Boyden
Chamber)
This protocol outlines the use of Fluorescein-CM2 labeled cells in a Transwell migration assay.

Materials:

Fluorescein-CM2 labeled cells

Transwell inserts (e.g., 8 µm pore size)
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24-well companion plates

Serum-free medium

Medium containing a chemoattractant (e.g., 10% FBS)

Cotton swabs

Methanol or 4% Paraformaldehyde (PFA) for fixation

Fluorescence microscope or plate reader

Procedure:

Assay Setup: Place Transwell inserts into the wells of a 24-well plate.

Adding Chemoattractant: Add medium containing the desired chemoattractant to the lower

chamber of the wells. In control wells, add serum-free medium.

Cell Seeding: Resuspend the Fluorescein-CM2 labeled cells in serum-free medium at the

desired concentration (e.g., 0.5-1.0 x 10^6 cells/mL). Add the cell suspension to the upper

chamber of the Transwell inserts.

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the

migratory rate of the cells (typically 2-24 hours).

Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Use

a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

Quantification:

Microscopy: Fix the migrated cells on the bottom of the insert membrane with methanol or

4% PFA. Mount the membrane on a slide and visualize the fluorescent cells using a

fluorescence microscope. Count the number of cells in several representative fields to

determine the average number of migrated cells.

Plate Reader: After removing non-migrated cells, transfer the insert to a new well

containing a cell lysis buffer. Measure the fluorescence intensity of the lysate using a
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fluorescence plate reader (Excitation/Emission ~492/517 nm). A standard curve can be

generated to correlate fluorescence intensity with cell number.

Protocol 3: Cell Invasion Assay (Matrigel-coated
Transwell)
This protocol is a modification of the migration assay to assess the invasive potential of cells.

Materials:

All materials from Protocol 2

Matrigel™ Basement Membrane Matrix (or other extracellular matrix components)

Cold, serum-free medium

Ice

Procedure:

Coating Transwell Inserts: Thaw Matrigel™ on ice. Dilute the Matrigel™ with cold, serum-

free medium to the desired concentration. Add the diluted Matrigel™ solution to the upper

chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for

gelation.

Assay Setup: Follow steps 1-3 from Protocol 2, seeding the Fluorescein-CM2 labeled cells

on top of the Matrigel™ layer.

Incubation: Incubate the plate at 37°C in a CO2 incubator. The incubation time for invasion

assays is typically longer than for migration assays (e.g., 12-48 hours) to allow cells to

degrade the matrix.

Removal of Non-Invasive Cells: Carefully remove the medium from the upper chamber. Use

a cotton swab to gently remove the Matrigel™ and any non-invasive cells from the top of the

membrane.

Quantification: Proceed with quantification as described in step 6 of Protocol 2.
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Caption: Experimental workflow for cell migration and invasion assays using Fluorescein-CM2.
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Caption: Key signaling pathways regulating cell migration and invasion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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